![molecular formula C8H5BrN2O2S B11851814 Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate](/img/structure/B11851814.png)
Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate is a heterocyclic compound that belongs to the thiazolo[5,4-c]pyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with a bromine atom and a methyl ester group attached. This structural configuration imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the bromination of a thiazole precursor followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) bromide (FeBr3) to facilitate the bromination process. The esterification step can be achieved using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted thiazolo[5,4-c]pyridines, sulfoxides, sulfones, and thiazolidines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl benzo[d]thiazole-4-carboxylate
- 2-Bromobenzo[d]thiazole-6-carboxylic acid
- Ethyl 2-bromo-6-benzothiazolecarboxylate
- Methyl 2-bromobenzo[d]thiazole-4-carboxylate
- Ethyl 2-bromobenzo[d]thiazole-5-carboxylate
Uniqueness
Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its fused thiazole-pyridine ring system and the presence of a bromine atom and a methyl ester group make it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H5BrN2O2S |
|---|---|
Peso molecular |
273.11 g/mol |
Nombre IUPAC |
methyl 2-bromo-[1,3]thiazolo[5,4-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C8H5BrN2O2S/c1-13-7(12)4-2-10-3-5-6(4)11-8(9)14-5/h2-3H,1H3 |
Clave InChI |
RFMAMMMNQXLYGS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=CC2=C1N=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851731.png)
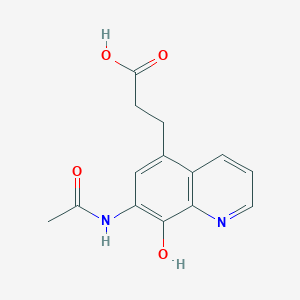
![7,8-Dimethoxy-1,3,4-trimethyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B11851751.png)
![Ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11851764.png)
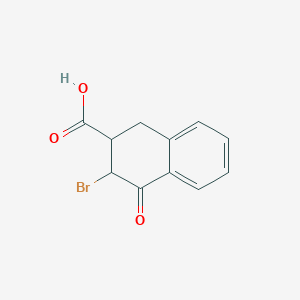

![tert-Butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate](/img/structure/B11851774.png)

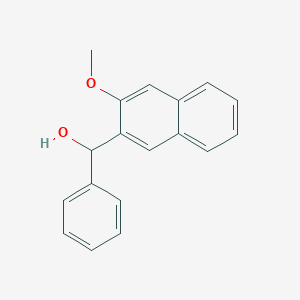

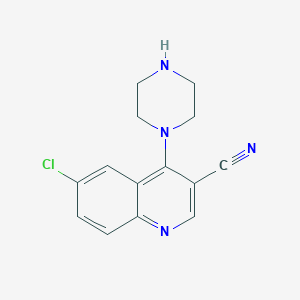
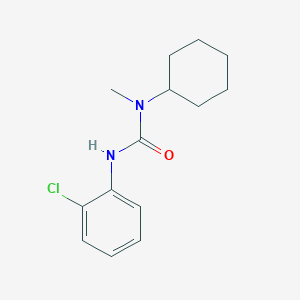
![tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11851831.png)
![2H-Pyran, tetrahydro-2-[[2-(1-naphthalenyl)-2-propenyl]oxy]-](/img/structure/B11851834.png)
